3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone

Description

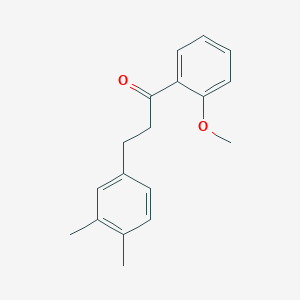

3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone is a substituted propiophenone derivative characterized by a 3,4-dimethylphenyl group attached to the ketone-bearing carbon and a methoxy substituent at the 2' position of the aromatic ring. This compound belongs to a class of organic molecules often explored as intermediates in pharmaceutical synthesis or materials science due to their structural versatility. The 3,4-dimethylphenyl moiety introduces steric and electronic effects, while the methoxy group enhances polarity, influencing solubility and reactivity.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-8-9-15(12-14(13)2)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLQZUYBSXATGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644826 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-63-0 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 3,4-dimethylbenzene (also known as 3,4-xylene) is reacted with 2’-methoxypropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the use of a Grignard reagent. In this approach, 3,4-dimethylphenylmagnesium bromide is prepared by reacting 3,4-dimethylbromobenzene with magnesium in anhydrous ether. This Grignard reagent is then reacted with 2’-methoxypropiophenone to yield the desired product.

Industrial Production Methods

Industrial production of 3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone may involve large-scale Friedel-Crafts acylation or Grignard reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: 3-(3,4-Dimethylphenyl)-2’-methoxybenzoic acid.

Reduction: 3-(3,4-Dimethylphenyl)-2’-methoxypropanol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a propiophenone backbone with a methoxy group and a 3,4-dimethylphenyl substituent. Its molecular formula is , with a molecular weight of approximately 258.31 g/mol. The presence of the methoxy group enhances its lipophilicity, influencing its solubility and biological activity.

Scientific Research Applications

1. Chemistry:

- Synthesis Intermediate: 3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as oxidation to form 3-(3,4-Dimethylphenyl)-2'-methoxybenzoic acid or reduction to yield 3-(3,4-Dimethylphenyl)-2'-methoxypropanol.

2. Biology:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory processes and oxidative stress.

- Receptor Binding: Research indicates that it may interact with various receptors, modulating cellular signaling pathways related to inflammation and pain.

3. Medicine:

- Drug Development: Investigated for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry. Its structural characteristics make it suitable for designing new therapeutic agents targeting various diseases .

- Antioxidant Activity: Preliminary studies suggest that it exhibits antioxidant properties by scavenging free radicals, which is crucial for reducing oxidative stress in cells.

4. Industry:

- Specialty Chemicals Production: The compound is employed in producing specialty chemicals and materials due to its versatile chemical properties.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of derivatives similar to 3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone against methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values ranged from 0.16 to 0.68 µM for compounds with similar structures, indicating significant antimicrobial potential .

Anticancer Activity

Research has shown that this compound may possess antiproliferative effects against various cancer cell lines. In vitro studies demonstrated reduced cell viability in glioma cells treated with the compound. The pathways affected include those involved in cell proliferation and apoptosis .

Comparative Table of Antimicrobial Activities

| Compound Name | MIC (µM) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Similar Compound A | 0.16 - 0.68 | MRSA |

| Similar Compound B | 10 | M. tuberculosis |

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone with analogs differing in substituent groups or positions, based on available structural and commercial data (primarily from ). Key compounds include:

| Compound Name | Substituents | CAS Number | Suppliers | Key Features (vs. Target Compound) |

|---|---|---|---|---|

| 3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone | 2,3-dimethylphenyl, 2'-OCH₃ | 898769-02-3 | 9 | Methyl groups at 2,3-positions (vs. 3,4) |

| 3-(2,3-Dimethylphenyl)-2'-methylpropiophenone | 2,3-dimethylphenyl, 2'-CH₃ | 898768-96-2 | 10 | Methyl vs. methoxy at 2'-position |

| 3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone | 2,3-dimethylphenyl, 2'-F | 898793-01-6 | 10 | Electron-withdrawing F vs. OCH₃ at 2' |

| 3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone | 2,3-dimethylphenyl, 2'-SCH₃ | N/A | 10 | Thiomethyl (larger, less polar vs. OCH₃) |

Substituent Position Effects

- 3,4-Dimethylphenyl vs. This may enhance conformational flexibility or alter π-π stacking interactions in crystalline states .

- Methoxy vs. Methyl at 2' Position: The methoxy group increases polarity and hydrogen-bonding capacity compared to methyl, likely improving solubility in polar solvents (e.g., ethanol or acetone). However, methyl groups may enhance lipophilicity, favoring membrane permeability in biological applications .

Electronic and Steric Influences

- In contrast, the methoxy group in the target compound is electron-donating, which may stabilize resonance structures .

- Thiomethyl Substituent : Thiomethyl’s larger van der Waals radius and lower polarity compared to methoxy could reduce solubility but enhance binding to sulfur-rich biological targets (e.g., enzymes with cysteine residues) .

Commercial Availability

This suggests that the 3,4-dimethyl variant may be less synthetically accessible or commercially demanded. Methyl and fluoro derivatives are more prevalent, reflecting broader applications in medicinal chemistry .

Research and Methodological Context

While direct studies on 3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone are scarce, crystallographic tools like SHELXL (for refinement) and ORTEP-III (for graphical representation) are critical for analyzing analogous compounds. For example:

- SHELXL enables precise determination of bond lengths and angles, which could clarify how substituent positions affect molecular geometry .

- ORTEP-III’s graphical interface aids in visualizing steric clashes or conformational preferences, particularly for crowded structures like 2,3-dimethylphenyl derivatives .

Biological Activity

3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone can be depicted as follows:

- Molecular Formula : CHO

- CAS Number : 37951-49-8

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The following sections detail these activities based on recent studies.

Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory effects of 3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Antitumor Activity

The compound's potential as an antitumor agent has been explored through various cell line studies. For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects.

The mechanism by which 3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone exerts its biological effects is not fully elucidated but appears to involve modulation of key signaling pathways related to inflammation and cell proliferation.

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB pathway, which is crucial in regulating immune response and inflammation.

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Recent case studies provide insights into the therapeutic potential of this compound:

- Case Study 1 : A study involving MCF-7 cells showed that treatment with 3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone resulted in a significant decrease in cell viability after 48 hours, suggesting its potential as a chemotherapeutic agent.

- Case Study 2 : In vivo studies on mice with induced inflammation revealed that administration of the compound led to reduced swelling and pain, indicating its efficacy in treating inflammatory diseases.

Q & A

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS (C18 column, 0.1% formic acid in water/acetonitrile). Kinetic modeling (Arrhenius equation) predicts shelf life under standard storage conditions .

Regulatory & Compliance Considerations

Q. What regulatory frameworks govern the use of this compound in pharmacological research?

- Methodological Answer : Cross-reference the compound’s structure with the Non-Medical Narcotics and Psychotropic Substances Control List (e.g., China’s 2015 regulations). Submit a Controlled Substance License application if structural analogs (e.g., cathinones) are regulated in your jurisdiction. Maintain detailed synthesis logs for audit compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.